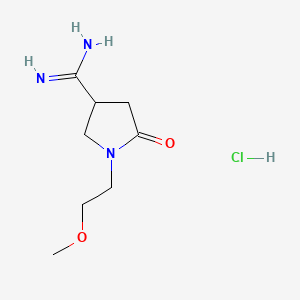
1-(2-Methoxyethyl)-2-oxopyrrolidine-4-carboxamidine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxyethyl)-2-oxopyrrolidine-4-carboxamidine Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C8H16ClN3O2 and its molecular weight is 221.685. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(2-Methoxyethyl)-2-oxopyrrolidine-4-carboxamidine hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrrolidine ring substituted with a methoxyethyl group and a carboxamidine moiety. Its molecular formula is C₉H₁₄ClN₃O₂, with a molecular weight of approximately 219.68 g/mol. The presence of both the oxopyrrolidine and carboxamidine functionalities suggests potential interactions with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing cellular signaling and proliferation.
Enzyme Interaction
Research indicates that compounds with similar structures often target enzymes like phosphodiesterases (PDEs) or proteases, which play critical roles in cell signaling and regulation. For instance, structural analogs have shown selectivity towards specific PDE isoforms, hinting at the potential for selective inhibition in therapeutic contexts .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of related compounds, suggesting that this compound may exhibit antibacterial effects. For example, derivatives targeting the MurA enzyme, crucial for bacterial cell wall synthesis, have shown promise in inhibiting pathogenic strains .
Case Studies and Research Findings
While direct studies on this compound are scarce, related research provides insight into its potential applications:
- Antibacterial Studies : A study on oxadiazole derivatives showed promising antibacterial activity against Clostridioides difficile strains, with IC50 values indicating effective inhibition . This suggests that similar compounds could be explored for their antibacterial properties.
- Cytotoxicity Assessments : Research involving pyrrolidine derivatives has revealed significant cytotoxicity against human cancer cell lines such as HCT-116 and HeLa . These findings imply that this compound may also possess similar antiproliferative effects.
Data Table: Comparison of Biological Activities
Propriétés
IUPAC Name |
1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboximidamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O2.ClH/c1-13-3-2-11-5-6(8(9)10)4-7(11)12;/h6H,2-5H2,1H3,(H3,9,10);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEIGOIKCALFGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC(CC1=O)C(=N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40849450 |
Source


|
| Record name | 1-(2-Methoxyethyl)-5-oxopyrrolidine-3-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40849450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106910-82-1 |
Source


|
| Record name | 1-(2-Methoxyethyl)-5-oxopyrrolidine-3-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40849450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














